molecular formula C8H4N2O5S B5117137 (5E)-5-[(5-nitro-2-furyl)methylene]-1,3-thiazolidine-2,4-dione CAS No. 27564-47-2

(5E)-5-[(5-nitro-2-furyl)methylene]-1,3-thiazolidine-2,4-dione

Cat. No.: B5117137
CAS No.: 27564-47-2
M. Wt: 240.19 g/mol
InChI Key: OECWHWZPBDGSCP-HWKANZROSA-N
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Description

(5E)-5-[(5-nitro-2-furyl)methylene]-1,3-thiazolidine-2,4-dione is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a nitrofuran moiety and a thiazolidinedione ring. The presence of these functional groups contributes to its reactivity and potential biological activity.

Properties

IUPAC Name

(5E)-5-[(5-nitrofuran-2-yl)methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2O5S/c11-7-5(16-8(12)9-7)3-4-1-2-6(15-4)10(13)14/h1-3H,(H,9,11,12)/b5-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OECWHWZPBDGSCP-HWKANZROSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])C=C2C(=O)NC(=O)S2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(OC(=C1)[N+](=O)[O-])/C=C/2\C(=O)NC(=O)S2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00879278
Record name 5(5NO2-2-FURIL)THIAZOLIDIN,24-DION
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00879278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27564-47-2
Record name 5(5NO2-2-FURIL)THIAZOLIDIN,24-DION
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00879278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(5-nitro-2-furyl)methylene]-1,3-thiazolidine-2,4-dione typically involves the condensation of 5-nitro-2-furaldehyde with thiazolidine-2,4-dione. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an appropriate solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(5-nitro-2-furyl)methylene]-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted thiazolidinedione derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5E)-5-[(5-nitro-2-furyl)methylene]-1,3-thiazolidine-2,4-dione involves its interaction with various molecular targets. The nitrofuran moiety is known to generate reactive oxygen species (ROS) upon reduction, leading to oxidative stress in microbial cells. This oxidative stress can damage cellular components, ultimately resulting in cell death. Additionally, the thiazolidinedione ring can interact with specific enzymes, inhibiting their activity and disrupting essential biological pathways.

Comparison with Similar Compounds

Similar Compounds

    (5E)-5-[(5-nitro-2-furyl)methylene]-1,3-thiazolidine-2,4-dione: shares structural similarities with other nitrofuran derivatives and thiazolidinedione compounds.

    Nitrofurantoin: Another nitrofuran derivative with antimicrobial properties.

    Rosiglitazone: A thiazolidinedione used as an antidiabetic agent.

Uniqueness

    This compound: is unique due to the combination of both nitrofuran and thiazolidinedione moieties in a single molecule

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